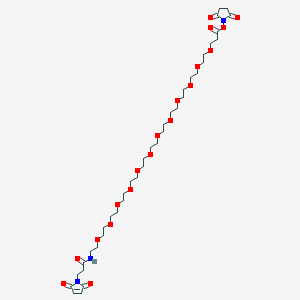

Maleimide-PEG12-NHS ester

Übersicht

Beschreibung

Maleimide-PEG12-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, NHS ester hydrolytic degradation is a competing reaction whose rate increases with pH .Molecular Structure Analysis

The molecular formula of Maleimide-PEG12-NHS ester is C38H63N3O19 . Its molecular weight is 865.92 .Chemical Reactions Analysis

Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates, where it is used to link PEG chains to proteins or peptides through covalent bonding . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .Physical And Chemical Properties Analysis

Maleimide-PEG12-NHS ester has a molecular weight of 865.92 . Its empirical formula is C38H63N3O19 . The elemental analysis shows that it contains C, 52.71; H, 7.33; N, 4.85; O, 35.10 .Wissenschaftliche Forschungsanwendungen

Protein Labeling

Mal-amido-PEG12-NHS is commonly used in protein labeling . The NHS ester present in the compound can be used to label the primary amines (-NH2) of proteins . This allows for the visualization and tracking of proteins in various biological and biochemical research applications.

Oligonucleotide Labeling

In addition to proteins, Mal-amido-PEG12-NHS can also be used to label amine-modified oligonucleotides . This is particularly useful in genetic research and molecular biology, where it’s important to track the location and interaction of specific DNA or RNA sequences.

Bioconjugation

The maleimide group in Mal-amido-PEG12-NHS will react with a thiol group to form a covalent bond . This property is exploited in bioconjugation, where the compound is used to connect biomolecules with a thiol, such as antibodies or other proteins.

Drug Delivery

The hydrophilic PEG spacer in Mal-amido-PEG12-NHS increases solubility in aqueous media . This makes it a useful component in the design of drug delivery systems, where it can help to improve the solubility and stability of therapeutic agents.

Crosslinking

Mal-amido-PEG12-NHS is a hetero-bifunctional crosslinker . It can form stable amide bonds with lysine and N-terminal amino groups at pH 7-9, and stable thioether bonds with reduced sulfhydryls at pH 6.5-7.5 . This makes it a valuable tool in the study of protein-protein interactions and the structure-function relationships of complex biomolecules.

PEGylation

Mal-amido-PEG12-NHS is used in PEGylation, the process of attaching polyethylene glycol (PEG) to other molecules . PEGylation can increase the stability and reduce the immunogenicity of therapeutic agents, making them more effective in treatment applications .

Wirkmechanismus

Target of Action

The primary targets of Mal-amido-PEG12-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

Mal-amido-PEG12-NHS interacts with its targets through two functional groups: the N-hydroxysuccinimide (NHS) ester and the maleimide group . The NHS ester reacts with primary amines (-NH2) to form amide bonds, enabling the labeling of proteins and other amine-containing molecules . On the other hand, the maleimide group reacts with thiol groups (-SH) to form a covalent bond, facilitating the connection of biomolecules with a thiol .

Biochemical Pathways

The biochemical pathways affected by Mal-amido-PEG12-NHS are primarily related to protein modification and function. By forming covalent bonds with proteins and other biomolecules, Mal-amido-PEG12-NHS can alter their properties and functions, potentially affecting downstream biochemical pathways .

Result of Action

The result of Mal-amido-PEG12-NHS’s action is the modification of proteins and other amine-containing molecules, which can lead to changes in their function . This can have various molecular and cellular effects, depending on the specific targets and the context in which the compound is used.

Action Environment

The action of Mal-amido-PEG12-NHS can be influenced by various environmental factors. For instance, the reactivity of the NHS ester and maleimide group is pH-dependent, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Additionally, the compound is sensitive to moisture and temperature, and should be stored at low temperatures in dry conditions for optimal stability .

Safety and Hazards

Maleimide-PEG12-NHS ester is suspected of causing cancer . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Zukünftige Richtungen

Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond . This suggests that Maleimide-PEG12-NHS ester could continue to be a valuable tool in the field of protein conjugation in the future.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZLSLPQXOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide-PEG12-NHS ester | |

CAS RN |

756525-92-5 | |

| Record name | Mal-amido--PEG12-NHS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

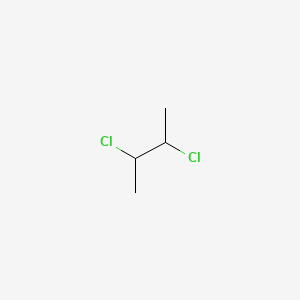

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)